Vitronectin is primarily sourced from human plasma and extracellular matrix. It belongs to the class of glycoproteins, specifically categorized as an extracellular matrix protein. Its classification as a heparin-binding peptide highlights its interaction with glycosaminoglycans, which are essential for cellular signaling and adhesion processes .
The synthesis of Vitronectin (367-378) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The purity of synthesized peptides is often confirmed using high-performance liquid chromatography, with a standard purity threshold set at 95% or higher .
The synthesis process includes:
The molecular structure of Vitronectin (367-378) consists of a linear sequence of amino acids that facilitates its binding properties. The molecular weight of this peptide is approximately 1668 Daltons . The specific sequence GKKQRFRHRNRKG is critical for its biological function, particularly in mediating interactions with integrins on cell surfaces, which are vital for cellular adhesion and signaling.
Vitronectin (367-378) participates in several biochemical reactions primarily involving cell adhesion mechanisms. It interacts with integrins, which are transmembrane receptors that mediate cell-extracellular matrix adhesion. Upon binding to integrins, vitronectin can induce conformational changes that promote cellular signaling pathways essential for cell survival, proliferation, and migration .
Key reactions include:
The mechanism by which Vitronectin (367-378) exerts its effects involves several steps:
Research indicates that vitronectin's functionality can be influenced by genetic variants, which may alter its expression and processing, thereby impacting its role in conditions such as age-related macular degeneration .
Relevant data indicate that vitronectin's properties make it suitable for applications in cell culture systems aimed at maintaining pluripotent stem cells under defined conditions .
Vitronectin (367-378) has significant applications in various scientific fields:
The vitronectin fragment spanning residues 367–378 is defined by the linear amino acid sequence Gly³⁶⁷-Lys-Lys-Gln-Arg-Phe-Arg-His-Arg-Asn-Arg-Lys-Gly³⁷⁸ (GKKQRFRHRNRKG) [1] [3] [9]. This 12-mer peptide has a molecular weight of 1,667.92 Da and a molecular formula of C₇₀H₁₂₂N₃₂O₁₆ [1] [3]. The sequence is characterized by a high density of positively charged residues, including four arginines (R), four lysines (K), and one histidine (H), which constitute 75% of its composition [1] [7]. These residues form a cationic cluster essential for electrostatic interactions with anionic ligands. Notably, the central motif "RFRHR" (residues 371–375) represents a conserved heparin-binding signature observed in extracellular matrix proteins [4] [7]. Secondary structure predictions indicate this segment adopts a flexible loop conformation in physiological solutions, lacking stable α-helices or β-sheets due to its short length and charged side chains [7].
Table 1: Sequence and Physicochemical Properties of Vitronectin (367-378)
Property | Value |
---|---|
Primary Sequence | Gly-Lys-Lys-Gln-Arg-Phe-Arg-His-Arg-Asn-Arg-Lys-Gly |
Molecular Weight | 1,667.92 Da |
Molecular Formula | C₇₀H₁₂₂N₃₂O₁₆ |
Net Charge (pH 7.4) | +5 |
Key Functional Residues | Lys³⁶⁸, Lys³⁶⁹, Arg³⁷¹, Arg³⁷³, His³⁷⁴, Arg³⁷⁵, Arg³⁷⁷, Lys³⁷⁸ |
Structural Conformation | Disordered loop |
Vitronectin (367–378) encompasses the core heparin-binding domain (HBD) of vitronectin, which mediates high-affinity interactions with sulfated glycosaminoglycans (GAGs) such as heparin and heparan sulfate proteoglycans (HSPGs) [4] [7]. Biophysical studies demonstrate that this domain binds heparin with nanomolar affinity (Kd ~ 15–50 nM) through electrostatic forces dominated by its arginine and lysine residues [4] [7]. Mutagenesis experiments confirm that substitution of Arg³⁷¹, Arg³⁷³, or Arg³⁷⁵ disrupts heparin binding by >80%, underscoring their critical role in GAG recognition [4]. Beyond heparin, this domain interacts with:
Table 2: Molecular Interactions Mediated by Vitronectin (367-378)
Interaction Partner | Biological Function | Key Residues | Affinity/Outcome |
---|---|---|---|
Heparin/HSPGs | Cell anchoring to ECM | Arg³⁷¹, Arg³⁷³, Arg³⁷⁵ | Kd ≈ 15–50 nM [7] |
β₃ Integrin | Enhanced IGF-I signaling; cell adhesion | Lys³⁶⁹, Arg³⁷¹ | Induces β₃ phosphorylation [4] |
IGF-I/IGF-IR | Amplification of mitogenic signaling | Central "RFRHR" motif | ↑ IGF-IR autophosphorylation [4] |
uPAR | Regulation of cell migration | Not characterized | Competes with PAI-1 [2] |
The 367–378 fragment exhibits distinct functional specializations compared to other domains in full-length vitronectin:
Table 3: Domain-Specific Functions in Full-Length Vitronectin vs. 367-378 Fragment
Property | Somatomedin B Domain (1–44) | Heparin-Binding Domain (367–378) | Full-Length Vitronectin |
---|---|---|---|
Key Ligands | PAI-1, uPAR, integrins (via RGD) | Heparin, β₃ integrin, IGF-I/IGF-IR | PAI-1, uPAR, heparin, integrins, collagens |
PAI-1 Binding | High-affinity (Kd ~ 0.1 nM) [2] | Low-affinity (Kd ~ 10 nM) [2] | Biphasic binding (2:1 stoichiometry) [2] |
uPAR Binding | Essential (blocked by PAI-1) [2] | No direct role | Critical for cell migration |
Heparin Binding | Negligible | High-affinity (Kd ~ 15–50 nM) [7] | Mediated solely by HBD [8] |
Conformation | Structured β-hairpin/α-helix [2] | Disordered loop [7] | Monomeric or multimeric [5] |
Role in Disease | Implicated in thrombosis [2] | AMD (rs704), tumor angiogenesis [5] | AMD drusen component [5] |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: